molecular formula C24H19N3O5S B3003213 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate CAS No. 851126-40-4

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate

Cat. No. B3003213
CAS RN: 851126-40-4
M. Wt: 461.49
InChI Key: MVLWONPJWJKHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate, also known as MNTPP, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MNTPP is a synthetic compound that was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is not fully understood. However, it has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has been shown to have a protective effect on neurons, reducing the levels of oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has a limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for the study of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate. Further studies are needed to fully understand the mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate. The potential therapeutic applications of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate for the treatment of inflammatory and neurodegenerative diseases should be further explored. The development of new 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate derivatives with improved solubility and bioavailability could also be explored. Finally, the potential use of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate in combination with other drugs for the treatment of various diseases should be investigated.
Conclusion:
In conclusion, 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is a complex compound that has been extensively studied for its potential therapeutic applications. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has anti-inflammatory and antioxidant properties and has been shown to have neuroprotective effects. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has a number of advantages for lab experiments, but also has limitations due to its limited solubility in water. Further studies are needed to fully understand the mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate and to explore its potential therapeutic applications.

Synthesis Methods

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is a complex compound that requires a multi-step synthesis process. The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to form 3-methyl-4-(2-methoxybenzoyl)-1-phenyl-1H-pyrazole. This intermediate compound is then reacted with 2-nitrophenyl thiocyanate to form 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate.

Scientific Research Applications

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-16-22(33-21-15-9-7-13-19(21)27(29)30)23(26(25-16)17-10-4-3-5-11-17)32-24(28)18-12-6-8-14-20(18)31-2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLWONPJWJKHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.